Cas no 2172003-04-0 (5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)

5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid
- 2172003-04-0
- EN300-1509936
- 5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid
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- Inchi: 1S/C28H34N2O5/c31-25(32)14-6-9-17-29-26(33)28(15-7-1-8-16-28)19-30-27(34)35-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h2-5,10-13,24H,1,6-9,14-19H2,(H,29,33)(H,30,34)(H,31,32)
- InChI Key: DIURABWJPXYMLO-UHFFFAOYSA-N
- SMILES: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCCC1)NCCCCC(=O)O
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 713
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 105Ų
5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509936-500mg |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1509936-2500mg |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1509936-1.0g |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1509936-100mg |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509936-1000mg |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1509936-250mg |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1509936-10000mg |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509936-5000mg |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1509936-50mg |
5-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)pentanoic acid |
2172003-04-0 | 50mg |
$2829.0 | 2023-09-27 |
5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid Related Literature
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1. Book reviews
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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5. Book reviews
Additional information on 5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid
5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic Acid: A Comprehensive Overview
The compound 5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid, with CAS No. 2172003-04-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmacology. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexane ring, and a pentanoic acid moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, peptide synthesis, and material science.
Recent studies have highlighted the importance of Fmoc-based compounds in the field of peptide synthesis. The Fmoc group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the case of this compound, the Fmoc group is attached to a cyclohexane ring via an amino methyl linkage. This unique arrangement allows for controlled release of the amino group, making it an ideal candidate for use in peptide coupling reactions.
The pentanoic acid moiety at the terminus of this molecule adds another layer of functionality. Pentanoic acid is a simple carboxylic acid that can participate in various chemical reactions, including esterification and amidation. In this compound, the pentanoic acid group serves as a reactive site for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties.
One of the most promising applications of this compound lies in its potential use in drug delivery systems. Researchers have explored the use of Fmoc-containing molecules as carriers for drugs due to their ability to protect sensitive drug molecules during transit and release them at specific sites in the body. The combination of the Fmoc group with the cyclohexane and pentanoic acid moieties in this compound could provide a platform for designing targeted drug delivery systems with enhanced efficacy and reduced side effects.
In addition to its potential therapeutic applications, this compound has also been studied for its role in materials science. The unique combination of functional groups in this molecule makes it a candidate for use in the development of novel polymers and materials with tailored mechanical and chemical properties. For instance, the Fmoc group could serve as a cross-linking agent in polymer synthesis, while the pentanoic acid moiety could contribute to hydrogen bonding networks within the material.
Recent advancements in synthetic chemistry have also made it possible to synthesize this compound with greater precision and efficiency. Traditional methods involved multi-step reactions with low yields, but modern techniques such as microwave-assisted synthesis and catalytic processes have significantly improved the synthesis process. These improvements have made it easier to scale up production for industrial applications while maintaining high purity levels.
The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are often required to fully characterize its structure and properties. These techniques have been instrumental in confirming the stereochemistry and conformational properties of the molecule, which are critical for understanding its behavior in different chemical environments.
In conclusion, 5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combining an Fmoc group, cyclohexane ring, and pentanoic acid moiety, offers opportunities for innovation in drug design, peptide synthesis, materials science, and beyond. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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